molecular formula C9H9NO4 B1209234 Salicylamide O-acetic acid CAS No. 25395-22-6

Salicylamide O-acetic acid

Numéro de catalogue: B1209234
Numéro CAS: 25395-22-6
Poids moléculaire: 195.17 g/mol
Clé InChI: RLISWLLILOTWGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l'acide O-acétique de salicylamide implique la réaction de l'acide salicylique avec l'anhydride acétique en présence d'un catalyseur tel que l'acide sulfurique. Cette réaction produit de l'acide acétylsalicylique, qui est ensuite mis en réaction avec de l'ammoniac pour former du salicylamide . Le salicylamide est ensuite mis en réaction avec de l'acide chloroacétique en conditions basiques pour obtenir de l'acide O-acétique de salicylamide .

Méthodes de production industrielle

La production industrielle de l'acide O-acétique de salicylamide implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'acide O-acétique de salicylamide subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

L'acide O-acétique de salicylamide a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'acide O-acétique de salicylamide implique son interaction avec des cibles moléculaires telles que les enzymes cyclooxygénases (COX-1 et COX-2). En inhibant ces enzymes, le composé réduit la production de prostaglandines pro-inflammatoires, exerçant ainsi ses effets anti-inflammatoires et analgésiques .

Applications De Recherche Scientifique

Chemical and Physical Properties

  • Chemical Formula : C₉H₉NO₄
  • Molecular Weight : Approximately 195.17 g/mol
  • Structure : Contains a salicylamide moiety linked to an acetic acid group.

Chemistry

Salicylamide O-acetic acid serves as a reagent in organic synthesis and is used as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it versatile in pharmaceutical applications.

Biology

The compound has been studied for its potential anti-inflammatory and analgesic properties. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins, which are crucial mediators of pain and inflammation.

Medicine

This compound is investigated for use in combination therapies aimed at managing pain and inflammation. Its ability to enhance the solubility of other medications, such as theophylline (used for asthma), suggests potential applications in improving drug bioavailability.

Industry

In the pharmaceutical industry, this compound is utilized as an intermediate in chemical manufacturing processes. It may also serve as a carrier molecule in drug delivery systems.

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity Description
Anti-inflammatoryInhibits cyclooxygenase enzymes, reducing inflammation and pain.
Solubility EnhancementForms soluble complexes with medications like theophylline, enhancing bioavailability.
Cellular ModulationInfluences gene expression and cell signaling pathways through NF-kB modulation.

Case Study 1: Solubility Enhancement

Research indicates that this compound significantly increases the solubility of theophylline. This enhancement could lead to improved therapeutic outcomes in patients with respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Mécanisme D'action

The mechanism of action of salicylamide O-acetic acid involves its interaction with molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L'acide O-acétique de salicylamide est unique en raison de sa combinaison spécifique de propriétés anti-inflammatoires et analgésiques, ce qui le rend adapté aux thérapies combinées avec des anesthésiques locaux et des corticostéroïdes. Sa structure moléculaire permet diverses modifications chimiques, augmentant sa polyvalence dans les applications pharmaceutiques .

Activité Biologique

Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a compound derived from salicylic acid with notable biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₉H₉NO₄
  • Molecular Weight : Approximately 195.17 g/mol
  • Structure : Contains a salicylamide moiety linked to an acetic acid group.

This compound exhibits several mechanisms contributing to its biological activity:

  • Anti-inflammatory Effects :
    • The compound is believed to interact with cyclooxygenase (COX) enzymes, inhibiting the biosynthesis of prostaglandins, which are key mediators of pain and inflammation. This suggests its potential as an analgesic and anti-inflammatory agent .
  • Solubility Enhancement :
    • Research indicates that this compound can form soluble complexes with theophylline, a medication used for asthma and chronic obstructive pulmonary disease (COPD). This property may enhance the drug's bioavailability and therapeutic effect.
  • Modulation of Cellular Processes :
    • Studies have shown that this compound may influence gene expression and cell signaling pathways, particularly through modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.

Biological Activities

The biological activities of this compound can be categorized as follows:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicExhibits pain-relieving properties through COX inhibition.
Anti-inflammatoryModulates inflammatory pathways and reduces prostaglandin synthesis.
Solubility EnhancementIncreases the solubility of theophylline, enhancing its bioavailability.
Antiviral PotentialRelated compounds show activity against various RNA and DNA viruses; further studies needed.

Research Implications

The limited research on this compound highlights the need for further investigation into its biological activities and therapeutic applications. The compound's ability to enhance drug solubility and its potential anti-inflammatory properties present opportunities for development in medicinal chemistry.

Future Directions

  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in treating inflammatory conditions.
  • Mechanistic Studies : Investigating the specific molecular mechanisms by which it interacts with COX enzymes and modulates inflammatory pathways.
  • Exploration of Antiviral Properties : Expanding research into the antiviral potential of salicylamide derivatives could lead to new therapeutic agents against viral infections.

Q & A

Q. Basic: How does pH influence the solubility and partitioning behavior of Salicylamide O-acetic acid?

Methodological Answer:
this compound is a weak acid (pKa ~8.2), and its solubility is pH-dependent. Using the Henderson-Hasselbalch equation , researchers can predict ionization states:

  • At pH ≥10 (>2 units above pKa), >98% of the compound ionizes, enhancing aqueous solubility but reducing lipid-phase partitioning.
  • Experimentally, solubility increases from pH 2 to pH 10 but decreases sharply at pH 11 due to salting-out effects.
    To validate this, use shake-flask methods to measure solubility and partition coefficients (log P) across a pH gradient (e.g., pH 2–12). Monitor ionization via UV spectroscopy or HPLC .

Q. Advanced: How can conflicting solubility data at extreme pH levels be resolved during formulation design?

Methodological Answer:
Discrepancies in solubility at extreme pH (e.g., pH 11) may arise from buffer-specific interactions or ionic strength effects. To reconcile these:

Buffer Selection : Use biologically relevant buffers (e.g., phosphate, citrate) instead of NaOH alone.

Ionic Strength Adjustment : Apply the Debye-Hückel equation to account for ion activity coefficients.

Thermodynamic Solubility Measurement : Use equilibrium solubility assays with prolonged agitation (24–72 hrs) to avoid kinetic artifacts.
Cross-validate results with molecular dynamics simulations to model solute-solvent interactions .

Q. Basic: What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:
For quantification in biological or environmental samples:

  • HPLC-UV/DAD : Use a C18 column with mobile phase (e.g., acetonitrile:water, 0.1% formic acid) for baseline separation.
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 180→136 for quantification, 180→92 for confirmation) to enhance specificity.
  • H-point Standard Addition Method (HPSAM) : Minimize matrix interference in multicomponent systems (e.g., co-formulated drugs) .

Q. Advanced: How to design an experiment evaluating this compound’s effects on cell cycle progression?

Methodological Answer:

Cell Viability Assay : Pre-screen cytotoxicity using trypan blue exclusion or MTT assays (e.g., 0–1,000 µM for 72 hrs) .

Flow Cytometry : Fix cells, stain DNA with propidium iodide, and analyze cell cycle phases (G1, S, G2/M) using a BD FACSCalibur.

Dose-Response Analysis : Use low concentrations (≤250 µM) to avoid confounding cytotoxicity with cell cycle arrest.

Statistical Validation : Apply Dunnett’s test to compare treated vs. control groups (p<0.05) .

Q. Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood for powder handling to avoid inhalation.
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect in chemical waste containers.
  • Disposal : Incinerate as hazardous waste (CAS 25395-22-6) per EPA guidelines .

Q. Advanced: How to optimize dissolution testing for this compound in controlled-release formulations?

Methodological Answer:

Matrix Selection : Test natural polymers (e.g., κ-carrageenan vs. starch) to modulate release kinetics.

Dissolution Media : Simulate gastrointestinal conditions (pH 1.2 for stomach, pH 6.8 for intestine).

Kinetic Modeling : Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models.

Validation : Compare dissolution profiles using f2 similarity factor (≥50 indicates equivalence) .

Q. Advanced: How to address environmental mobility concerns for this compound?

Methodological Answer:

  • Soil Adsorption : Calculate organic carbon-water partition coefficient (Koc ~118) via OECD Guideline 121 .
  • Column Leaching Studies : Use soil-packed columns to simulate vertical mobility under rainfall conditions.
  • Ecotoxicity Testing : Assess impact on soil microbiota via ATP luminescence assays .

Q. Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, phenolic O-H at ~3300 cm⁻¹).
  • NMR : Assign peaks (¹H: δ 6.8–7.5 ppm for aromatic protons; ¹³C: δ 170 ppm for carboxylic acid).
  • GC-MS : Use electron ionization (70 eV) with m/z 180 (M⁺) for fragmentation fingerprinting .

Q. Advanced: How to resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

First-Pass Metabolism : Use intestinal microsomal assays to quantify glucuronidation/sulfation.

Bioavailability Prediction : Apply GastroPlus™ to simulate absorption, accounting for ionization and log D.

In Vivo Validation : Conduct rodent studies with plasma sampling (0–24 hrs) and LC-MS/MS analysis .

Q. Basic: What guidelines ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Synthetic Protocols : Document stoichiometry, catalysts (e.g., DCC for amide coupling), and reaction times.
  • Purity Verification : Use HPLC (≥98% purity) and elemental analysis (C, H, N ±0.4%).
  • Data Reporting : Adhere to Beilstein Journal guidelines for experimental details and spectra deposition .

Propriétés

IUPAC Name

2-(2-carbamoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLISWLLILOTWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3785-32-8 (mono-hydrochloride salt), 64046-41-9 (calcium[2:1]salt)
Record name Salicylamide O-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90180047
Record name Salicylamide O-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25395-22-6
Record name Salicylamide O-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25395-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylamide O-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylamide O-acetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salicylamide O-acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylamide O-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-carbamoylphenoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLAMIDE O-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LB8V0RHJV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 151461291
CID 151461291
Salicylamide O-acetic acid
CID 151461291
CID 151461291
Salicylamide O-acetic acid
CID 151461291
CID 151461291
Salicylamide O-acetic acid
CID 151461291
CID 151461291
Salicylamide O-acetic acid
CID 151461291
CID 151461291
Salicylamide O-acetic acid
CID 151461291
CID 151461291
Salicylamide O-acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.